molecular formula C21H21NO4 B8144605 Ldc195943(imt1)

Ldc195943(imt1)

Cat. No. B8144605
M. Wt: 351.4 g/mol
InChI Key: DBIPGWVTQBAHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ldc195943(imt1) is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ldc195943(imt1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ldc195943(imt1) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ligand-Directed Tosyl Chemistry (LDT) : This chemistry is significant for in situ native protein labeling and engineering in living systems, offering new tools for biological and biomedical research. It allows for chemical labeling of proteins in living cells, tissues, and mice, and can construct biosensors inside cells without genetic engineering (Tsukiji & Hamachi, 2014).

  • LDT Reagent 1 : This reagent can modify carbonic anhydrase I (CAI) with a 19F probe, turning it into a 19F NMR-based biosensor for CAI inhibitors in vitro and in red blood cells (Takaoka, Sun, Tsukiji & Hamachi, 2011).

  • Lidamycin (LDM) : LDM inhibits the growth of mouse embryonic carcinoma cells by down-regulating embryonic stem cell-like genes, hinting at potential applications in CSC-based therapy and ES cell research (Zhen, He, Zhen, Wang, Liu, Wu, Zhang, Lu & Shen, 2011).

  • ImMunoGeneTics information system (IMGT) : IMGT is crucial in medical research, veterinary research, biotechnology, diagnostics, and therapeutic approaches for various diseases and conditions (Lefranc et al., 2004).

  • Laboratory Developed Tests (LDTs) : These tests are vital in the development of translational and personalized medicine, analyzing nucleic acids, chromosomes, proteins, and cell surface molecules (Wu & Tang, 2015).

properties

IUPAC Name

N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-7-5-6-8-16(13)18-12-20(23)26-19-11-15(9-10-17(18)19)25-14(2)21(24)22(3)4/h5-12,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIPGWVTQBAHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)OC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.